molecular formula C17H15N3S B5910519 benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5910519
M. Wt: 293.4 g/mol
InChI Key: ONPTVNXRVFJCCX-WQRHYEAKSA-N
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Description

Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, also known as MPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a wide range of biological systems.

Scientific Research Applications

  • Biological Activity and Potential Therapeutic Applications :

    • Benzaldehyde thiazol-2-yl hydrazones, including variants with substitutions, have been explored for their antimicrobial and anti-inflammatory properties. These compounds have shown potential activity against various microbes, including Candida albicans, and have been evaluated for their anti-inflammatory effects in experimental inflammation models (Ramadan, 2010).
    • Hydrazones bearing thiazole scaffolds have been synthesized and investigated for antimicrobial and antioxidant properties. Some of these molecules displayed moderate to good growth inhibition activity and free-radical scavenging ability (Nastasă et al., 2015).
    • Novel acyl-hydrazones with 2-aryl-thiazole moiety have shown promising results in vivo for anti-inflammatory activity, influencing leukocyte counts, phagocytic activity, and nitric oxide synthesis (Moldovan et al., 2011).
  • Synthetic Chemistry and Methodology :

    • Efficient synthesis techniques using microwave irradiation and silica-supported dichlorophosphate as a recoverable dehydrant have been developed for unsubstituted benzaldehyde thiadiazol-2-yl hydrazones. This method offers advantages like short reaction time, high yield, and minimal environmental impact (Li et al., 2008).
    • Syntheses of various hydrazone-bridged thiazole-pyrrole derivatives have been conducted, demonstrating good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis (Yurttaş et al., 2013).
  • Applications in Materials Science :

    • Studies involving the synthesis and optical properties of metal complexes with benzaldehyde hydrazone derivatives have been conducted. These studies help in understanding the geometry and optical absorption properties of such complexes, which are crucial for various applications in materials science (Mekkey et al., 2020).
  • Structural Analysis and Crystallography :

    • Crystal structures of various hydrazones prepared from arenealdehydes have been reported, providing insights into their molecular arrangements and intermolecular interactions, which are vital for understanding their chemical behavior and potential applications (Nogueira et al., 2011).

properties

IUPAC Name

N-[(Z)-benzylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-7-9-15(10-8-13)16-12-21-17(19-16)20-18-11-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPTVNXRVFJCCX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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